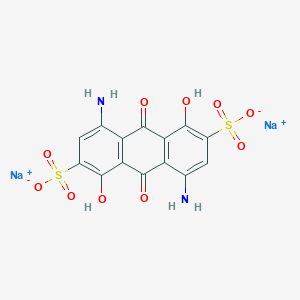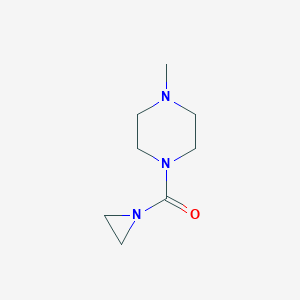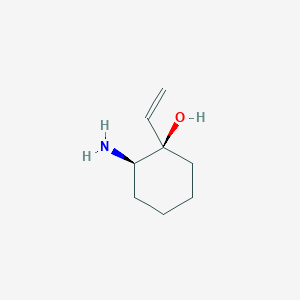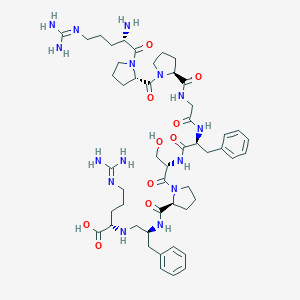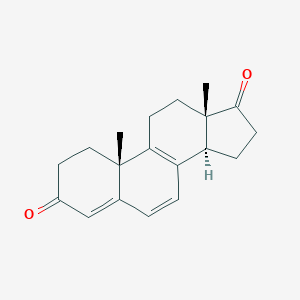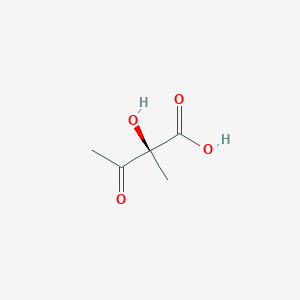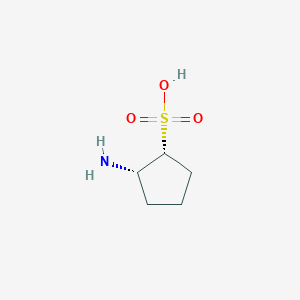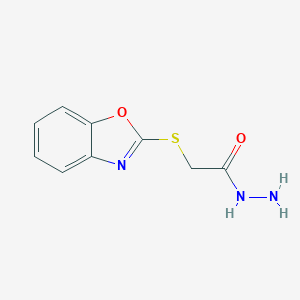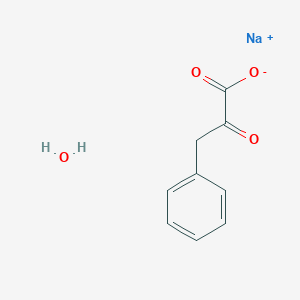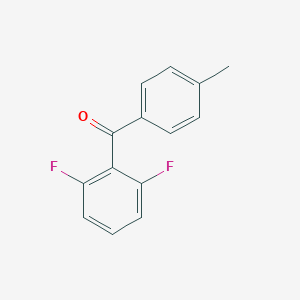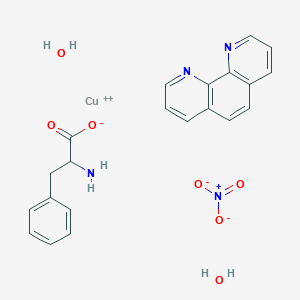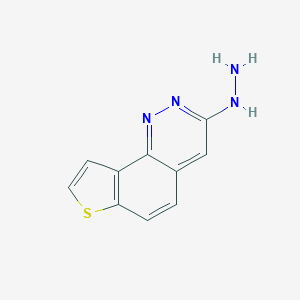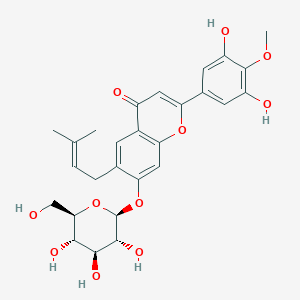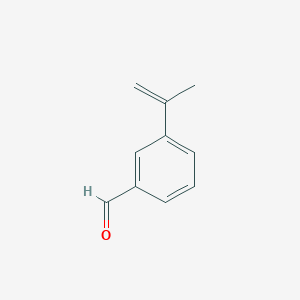
3-(Prop-1-en-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-1-en-2-yl)benzaldehyde, also known as cinnamaldehyde, is a naturally occurring organic compound found in cinnamon bark and other plant species. It has been used for centuries as a flavoring agent and fragrance in food, cosmetics, and pharmaceutical products. In recent years, there has been a growing interest in the potential therapeutic properties of cinnamaldehyde, particularly in the field of scientific research.
作用機序
The mechanism of action of 3-(Prop-1-en-2-yl)benzaldehydede is complex and not fully understood. It is believed to exert its effects through a variety of pathways, including the inhibition of enzymes involved in inflammation and the modulation of gene expression. It has also been shown to activate certain receptors in the body, such as TRPA1 and TRPV1, which are involved in pain and temperature sensation.
生化学的および生理学的効果
Cinnamaldehyde has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to lower blood glucose levels, improve insulin sensitivity, and reduce cholesterol levels. In addition, it has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
実験室実験の利点と制限
Cinnamaldehyde has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use, such as its potential toxicity at high concentrations and its variability in purity depending on the source.
将来の方向性
There are many potential future directions for research on 3-(Prop-1-en-2-yl)benzaldehydede. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new antimicrobial agents. In addition, further research is needed to fully understand the mechanisms of action of 3-(Prop-1-en-2-yl)benzaldehydede and its potential therapeutic applications.
合成法
Cinnamaldehyde can be synthesized through a variety of methods, including the oxidation of cinnamyl alcohol, the condensation of benzaldehyde with acetaldehyde, and the decarboxylation of cinnamic acid. One common method is the distillation of cinnamon bark oil, which contains up to 90% 3-(Prop-1-en-2-yl)benzaldehydede.
科学的研究の応用
Cinnamaldehyde has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. In addition, it has been investigated for its potential use in treating diabetes, Alzheimer's disease, and other conditions.
特性
CAS番号 |
123926-80-7 |
|---|---|
製品名 |
3-(Prop-1-en-2-yl)benzaldehyde |
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
3-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-7H,1H2,2H3 |
InChIキー |
MLZRUSKIYQALJC-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
正規SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
同義語 |
Benzaldehyde, 3-(1-methylethenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



